2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N2O4S2 and its molecular weight is 464.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and evaluation of compounds structurally related to the one have been a subject of interest for their potential in therapeutic applications. For instance, a variety of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and investigated for analgesic, anti-inflammatory, ulcerogenic index, and antibacterial activities. Some compounds exhibited significant activity, suggesting the potential of this chemical class in developing new therapeutic agents (Alagarsamy et al., 2006).
Antioxidant Properties
Derivatives related to the compound in focus have been explored for their antioxidant capabilities. For example, a derivative was characterized and shown to exhibit high antioxidant activities, suggesting the relevance of these compounds in oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Antimicrobial and Antifungal Activities
Compounds within the same chemical family have been synthesized and screened for antimicrobial and antifungal activities. This includes exploration against various pathogens, indicating the potential of these compounds in addressing infectious diseases (Jafar et al., 2017).
Synthesis Methods
Research has also focused on developing novel synthesis methods for producing these compounds more efficiently. Innovations in synthesis approaches enable the creation of a diverse array of derivatives, broadening the scope of potential applications (Meng et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . Another study suggests that a similar compound might exhibit inhibitory activity against the 2RAW protein .
Mode of Action
It’s known that similar compounds exhibit an up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process . This process is dominant in these compounds due to 2 ET1 > ES1 .
Biochemical Pathways
Similar compounds have been used in the construction of organic light-emitting devices (oleds), suggesting a role in electroluminescence .
Result of Action
Similar compounds have been used in the construction of oleds, exhibiting blue emission with high luminance and efficiency .
Action Environment
The performance of similar compounds in oleds suggests that they may be influenced by factors such as current density and longevity of triplet excitons .
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-14-15(2)32-22-21(14)23(28)26(17-6-4-3-5-7-17)24(25-22)31-13-18(27)16-8-9-19-20(12-16)30-11-10-29-19/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZTCKOMDOQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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